molecular formula C15H22N2O3S B5422688 N~1~-(2,3-dihydro-1H-inden-2-yl)-N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-beta-alaninamide

N~1~-(2,3-dihydro-1H-inden-2-yl)-N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-beta-alaninamide

Cat. No. B5422688
M. Wt: 310.4 g/mol
InChI Key: FWNGZHLHMSAWPN-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its chemical formula, molecular weight, and structural formula. It might also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It might include information about the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This includes information about the compound’s melting point, boiling point, solubility, and other physical and chemical properties .

Mechanism of Action

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Safety and Hazards

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Future Directions

This could involve potential applications for the compound, areas of research that could be pursued, and questions that remain to be answered about the compound .

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-3-[methyl(methylsulfonyl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16(21(3,19)20)9-8-15(18)17(2)14-10-12-6-4-5-7-13(12)11-14/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNGZHLHMSAWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)N(C)C1CC2=CC=CC=C2C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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